8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione
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Overview
Description
8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multiple steps. One common method starts with the preparation of the iodophenyl intermediate, which is then subjected to a series of reactions to introduce the ethoxy and hydroxy groups. The final step involves the formation of the spiro linkage through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the iodophenyl group can produce a phenyl derivative .
Scientific Research Applications
8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 8-[(5-(4-Chlorophenyl)-2-furyl)methylene]-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-Azaspiro[4.5]decane-7,9-dione
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific functional groups and spiro linkage, which confer distinct chemical and biological properties. Its iodine atom, in particular, can enhance its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C17H17IO6 |
---|---|
Molecular Weight |
444.22 g/mol |
IUPAC Name |
8-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H17IO6/c1-2-22-13-9-10(8-12(18)14(13)19)7-11-15(20)23-17(24-16(11)21)5-3-4-6-17/h7-9,19H,2-6H2,1H3 |
InChI Key |
FQHOUANNQSPNPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC3(CCCC3)OC2=O)I)O |
Origin of Product |
United States |
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